molecular formula C9H14N2O B2673920 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole CAS No. 109096-87-9

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole

Cat. No.: B2673920
CAS No.: 109096-87-9
M. Wt: 166.224
InChI Key: CHXXVLVJHAJNQZ-UHFFFAOYSA-N
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Description

“4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole” is a chemical compound with the CAS Number: 109096-87-9 . It has a molecular weight of 166.22 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O/c1-8(2)6-7(11-5-10-6)9(3,4)12-8/h5H,1-4H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 166.22 . The storage temperature is room temperature .

Scientific Research Applications

Angiotensin II Receptor Antagonists

One significant application of related imidazole compounds has been in the development of nonpeptide angiotensin II (AII) receptor antagonists, which are potent, orally active antihypertensives. These compounds, such as the tetrazole derivative DuP 753, have been found to produce a potent antihypertensive effect upon oral administration, highlighting their potential in treating hypertension (Carini et al., 1991).

Magnetic and EPR Studies

Imidazolate-bridged copper(II) complexes have been synthesized and analyzed for their magnetic and electron paramagnetic resonance (EPR) properties. The study of these complexes provides insights into the magnetic interactions in metal-organic frameworks and their potential applications in magnetic materials (Chaudhuri et al., 1993).

Nitrogen-rich Gas Generators

Research into imidazole, 1,2,4-triazole, and tetrazole-based molecules has been conducted for their potential applications in nitrogen-rich gas generators. These compounds have high positive heats of formation, making them candidates for use in energetic materials (Srinivas et al., 2014).

Organic Synthesis

Imidazo[1,5-a]pyridine carbenes have been applied in organic synthesis, providing a straightforward approach to fully substituted furans. This research demonstrates the versatility of imidazole derivatives in synthesizing complex organic molecules, which are not easily accessible by other methods (Pan et al., 2010).

Antimycobacterial Activity

Imidazole derivatives have also been synthesized with the aim of mimicking the structure of potent antimycobacterial compounds. These efforts have led to the identification of several compounds exhibiting in vitro antimycobacterial activity, demonstrating the potential of imidazole derivatives in developing new treatments for mycobacterial infections (Miranda & Gundersen, 2009).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4,4,6,6-tetramethyl-1H-furo[3,4-d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2)6-7(11-5-10-6)9(3,4)12-8/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXXVLVJHAJNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)N=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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